D-glucaro-6,3-lactone

β-glucuronidase inhibition Cancer chemoprevention Negative control

D-Glucaro-6,3-lactone (also designated D-glucaro-3,6-lactone or D-glucaric acid 6,3-lactone) is a six-membered monolactone of D-glucaric acid with molecular formula C₆H₈O₇ and molecular weight 192.12 g/mol. It exists in dynamic equilibrium with its acyclic diacid and other lactone forms—principally the five-membered D-glucaro-1,4-lactone (saccharolactone) and the bicyclic D-glucaro-1,4:6,3-dilactone—in aqueous solution.

Molecular Formula C6H8O7
Molecular Weight 192.12 g/mol
CAS No. 2782-04-9
Cat. No. B8706498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-glucaro-6,3-lactone
CAS2782-04-9
Molecular FormulaC6H8O7
Molecular Weight192.12 g/mol
Structural Identifiers
SMILESC1(C(C(=O)OC1C(C(=O)O)O)O)O
InChIInChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2+,3+,4+/m1/s1
InChIKeyXECPAIJNBXCOBO-HTVIOJJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucaro-6,3-lactone (CAS 2782-04-9) Procurement Guide: Structural Identity and Pharmacological Differentiation from Saccharolactone


D-Glucaro-6,3-lactone (also designated D-glucaro-3,6-lactone or D-glucaric acid 6,3-lactone) is a six-membered monolactone of D-glucaric acid with molecular formula C₆H₈O₇ and molecular weight 192.12 g/mol [1]. It exists in dynamic equilibrium with its acyclic diacid and other lactone forms—principally the five-membered D-glucaro-1,4-lactone (saccharolactone) and the bicyclic D-glucaro-1,4:6,3-dilactone—in aqueous solution [2]. Unlike its congener D-glucaro-1,4-lactone, which is the established pharmacologically active β-glucuronidase inhibitor (human enzyme IC₅₀ ≈ 45 μM ), D-glucaro-6,3-lactone exhibits negligible β-glucuronidase inhibitory activity and has been explicitly employed as a negative control in mechanistic cancer chemoprevention studies [3]. This functional divergence, rooted in the distinct lactone ring size and conformation, constitutes the critical basis for its differentiated procurement rationale in research and industrial applications.

Why D-Glucaro-6,3-lactone Cannot Be Interchanged with D-Glucaro-1,4-lactone or Other Glucarolactones in Research and Industrial Protocols


Within the glucarolactone family, D-glucaro-1,4-lactone (saccharolactone) is the dominant β-glucuronidase inhibitor and the molecular species responsible for the chemopreventive activity of calcium D-glucarate supplementation [1]. Consequently, the majority of commercially available 'glucarolactone' products and the voluminous literature on glucarate pharmacology refer to the 1,4-lactone form. However, for users requiring a non-inhibitory glucaric acid monolactone—whether as a mechanistic negative control in enzyme studies, as a selectively reactive monomer for polymer synthesis via ring-opening polyaddition, or as a hydrolytically stable intermediate for downstream derivatization—substitution with the 1,4-lactone or the dilactone is scientifically invalid [2]. The 6,3-lactone occupies a distinct chemical space: its six-membered lactone ring confers different conformational preferences, differential enzyme recognition (the 1,4-lactone, but not the 6,3-lactone, serves as substrate for the cycloisomerase At Gci [3]), and exceptional aqueous stability relative to the 1,4-lactone [4]. Procurement of the incorrect lactone form introduces uncontrolled β-glucuronidase inhibitory activity, misassigned reactivity, and compromised experimental interpretability.

Quantitative Differentiating Evidence for D-Glucaro-6,3-lactone vs. Closest Analogs


β-Glucuronidase Inhibitory Activity: 6,3-Lactone as Negative Control vs. 1,4-Lactone Standard Inhibitor

In the NIH-funded rat mammary carcinogenesis model, D-glucaro-6,3-lactone (6,3-GL) was deliberately selected as the negative control because it lacks β-glucuronidase inhibitory activity, in direct contrast to D-glucaro-1,4-lactone (1,4-GL), which is a potent inhibitor [1]. The human β-glucuronidase IC₅₀ of the 1,4-lactone is reported as 45.75 ± 2.16 µM (standard inhibitor) [2], whereas the 6,3-lactone shows no measurable inhibition at equivalent or higher concentrations in multiple independent studies [1][3].

β-glucuronidase inhibition Cancer chemoprevention Negative control

Enzyme Substrate Discrimination: At Gci Cycloisomerase Consumes 1,4-Lactone but Not 6,3-Lactone

¹H NMR analysis of an equimolar mixture of D-glucaro-1,4-lactone and D-glucaro-6,3-lactone incubated with the cycloisomerase At Gci from Agrobacterium tumefaciens demonstrated that the signals of the 1,4-lactone completely disappeared following the enzymatic reaction, whereas the signals of the 6,3-lactone and D-glucaric acid remained unchanged [1]. This establishes absolute substrate discrimination: the enzyme recognizes only the five-membered 1,4-lactone ring, not the six-membered 6,3-lactone ring.

Enzyme substrate specificity Cycloisomerase NMR metabolomics

Aqueous Stability: 6,3-Lactone Resists Hydrolysis vs. 1,4:6,3-Dilactone

The D-glucaro-6,3-lactonic acid (the free acid form of the 6,3-lactone) possesses exceptional stability in aqueous solutions and is not hydrolyzed to the corresponding dibasic acid under standard handling conditions [1]. In contrast, the D-glucaro-1,4:6,3-dilactone is unstable toward equilibration under neutral conditions, and under acidic conditions both 1,4-lactone and dilactone equilibrate within approximately 30,000 seconds (~8.3 hours), forming mixtures with the acyclic diacid and other lactone species [2].

Aqueous stability Lactone hydrolysis Downstream derivatization

Ring-Opening Addition with Amines: 6,3-Lactone as Selective Monomer for Polyamide Synthesis

D-Glucaro-6,3-lactone undergoes selective ring-opening addition with amine nucleophiles, enabling its use as a regioselective monomer for stereoregular polyhydroxypolyamides (hydroxylated nylons). In a demonstrated synthetic route, sodium D-glucarate 6,3-lactone, prepared in two steps from monopotassium D-glucarate via D-glucaro-6,3-lactone, was refluxed with C₂–C₁₂ aliphatic diamines in methanol to form sodium 6-[N-(aminoalkyl)]-D-glucaramide monomer precursors, which subsequently underwent self-polymerization to yield stereoregular polyamides without requiring carbohydrate hydroxyl group protection [1]. In a separate study, the 6,3-lactone was ring-opened by polyallylamine to generate a glycopolymer bearing pendant D-glucaric acid moieties [2].

Ring-opening polyaddition Bio-based polyamides Hydroxylated nylons

Equilibrium Distribution: 1,4-Lactone Slightly Favored over 6,3-Lactone After Acidic Equilibration

After complete equilibration of D-glucaric acid under acidic conditions, the relative equilibrium concentration of D-glucaro-1,4-lactone is slightly higher than that of D-glucaro-6,3-lactone, while D-glucaric acid dominates as the major species and D-glucaro-1,4:6,3-dilactone remains low [1]. This equilibrium distribution has been confirmed by ¹H and ¹³C NMR in multiple independent studies [2], establishing that the 6,3-lactone is the less abundant monolactone at equilibrium.

Lactone equilibrium Glucaric acid speciation NMR quantification

Industrial Process Selectivity: BASF Patent for Crystalline D-Glucaro-6,3-lactone Isolation

A granted BASF SE process patent (EP3580206B1) specifically claims a method for preparing D-glucaro-6,3-lactone from salts of D-glucaric acid, highlighting that this monolactone is 'industrially important' but that its commercial availability is 'very limited or almost nil' [1]. The process uses controlled acidification, temperature cycling (0–5 °C crystallization), and selective precipitation to isolate crystalline D-glucaro-6,3-lactone from the equilibrating mixture that would otherwise contain all four species. A separate patent covers selective monoesterification of the 6,3-lactone while minimizing diester and 1,4-lactone ester byproducts [2].

Selective crystallization Process patent Industrial procurement

Validated Application Scenarios for D-Glucaro-6,3-lactone Based on Quantitative Differentiation Evidence


Mechanistic Negative Control in β-Glucuronidase-Dependent Carcinogenesis and Toxicology Studies

In rodent models of chemical carcinogenesis, D-glucaro-6,3-lactone is the established non-inhibitory negative control for dissecting β-glucuronidase-dependent vs. β-glucuronidase-independent mechanisms of glucarate chemoprevention. The NIH-funded studies at MD Anderson Cancer Center explicitly paired 1,4-GL (active inhibitor) with 6,3-GL (non-inhibitor control) in the MNU-induced rat mammary carcinogenesis model [1]. This design isolates the contribution of β-glucuronidase inhibition to the observed reduction in tumor incidence, a control that cannot be achieved with any other glucarolactone. Investigators requiring a glucaric acid-derived compound that is structurally cognate to the active inhibitor but functionally inert toward β-glucuronidase must specify the 6,3-lactone.

Enzymology Substrate Specificity Studies Utilizing Differential Cycloisomerase Recognition

The absolute discrimination exhibited by At Gci cycloisomerase—which consumes D-glucaro-1,4-lactone but leaves D-glucaro-6,3-lactone entirely untouched—enables the 6,3-lactone to function as a non-metabolizable structural analog in enzyme mechanism studies [2]. Researchers investigating the active-site geometry of carbohydrate lactone-processing enzymes can use the 6,3-lactone as a negative substrate to probe the stringency of ring-size recognition, while simultaneously using the 1,4-lactone as the positive substrate in parallel experiments. This paired-substrate design yields rigorous structure–activity data on enzyme specificity.

Regioselective Monomer for Stereoregular Bio-Based Polyamide and Glycopolymer Synthesis

D-Glucaro-6,3-lactone is the preferred monolactone monomer for ring-opening polyaddition with diamines because its single six-membered lactone ring reacts selectively at the C-6 carbonyl while preserving the C-1 carboxylate for subsequent esterification and self-polymerization [3]. This orthogonal reactivity, demonstrated in the synthesis of stereoregular head,tail hydroxylated nylons from C₂–C₁₂ diamines without carbohydrate hydroxyl protection, cannot be replicated with D-glucaro-1,4:6,3-dilactone (which introduces bifunctional crosslinking) or D-glucaro-1,4-lactone (which yields different regioisomeric polyamide structures). Polymer chemists targeting well-defined polyhydroxypolyamides should specify the 6,3-lactone monomer.

Aqueous-Phase Derivatization Requiring Stable Lactone Handling

The exceptional aqueous stability of D-glucaro-6,3-lactonic acid—specifically its resistance to hydrolysis to the dibasic acid—makes it the lactone of choice for aqueous-phase derivatization protocols, including selective monoesterification with alcohols [4] and amidation with amines in water-containing systems. In contrast, the dilactone and 1,4-lactone equilibrate or hydrolyze under similar conditions, generating mixtures that complicate purification and reduce selectivity. Industrial process chemists developing aqueous-based glucaric acid valorization routes should procure the 6,3-lactone to maximize yield and purity of mono-derivatized products.

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